Erbium(III) perchlorate hexahydrate

Descripción general

Descripción

Erbium(III) perchlorate hexahydrate is a compound used in various applications. It is used in nuclear technology for neutron-absorbing control rods . The compound has the molecular formula Cl3ErH12O18 .

Synthesis Analysis

Erbium(III) perchlorate hexahydrate can be used to synthesize luminescent metal-organic frameworks. It can also serve as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses. Additionally, it can be used as a starting material in the preparation of [Er 2 (Gly) 6 (H 2 O) 4 ] (ClO 4) 6.5H 2 O, a rare earth complex coordinated with an amino acid .Molecular Structure Analysis

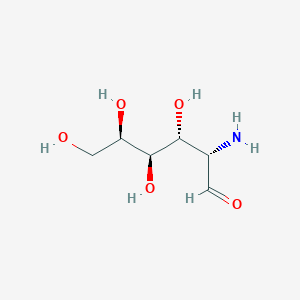

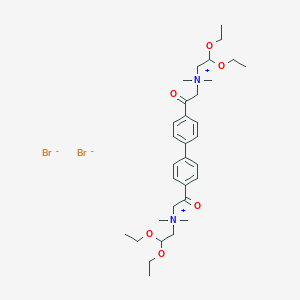

The molecular structure of Erbium(III) perchlorate hexahydrate is represented by the SMILES string: O.O.O.O.O.O. [Er+3]. [O-] [Cl] (=O) (=O)=O .Chemical Reactions Analysis

Erbium(III) perchlorate hexahydrate can participate in various chemical reactions. It can be used to synthesize luminescent metal-organic frameworks, prepare fluorophosphate glasses when used as a rare-earth dopant along with an organic precursor, and serve as a starting material in the preparation of a rare earth complex coordinated with an amino acid .Physical And Chemical Properties Analysis

Erbium(III) perchlorate hexahydrate is a 50% w/w aqueous solution . The compound has a molecular weight of 573.70200 .Aplicaciones Científicas De Investigación

Neutron-Absorbing Control Rods

Erbium(III) perchlorate hexahydrate is used in nuclear technology for neutron-absorbing control rods . These control rods are crucial for maintaining a controlled nuclear reaction within a nuclear reactor.

Synthesis of Luminescent Metal-Organic Frameworks

This compound can be used to synthesize luminescent metal-organic frameworks . These frameworks have applications in various fields such as sensing, catalysis, and gas storage.

Rare-Earth Dopant

Erbium(III) perchlorate hexahydrate can be used as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses . These glasses have unique optical properties and can be used in a variety of applications, including optical fibers and lasers.

Preparation of Rare Earth Complexes

This compound can be used as a starting material in the preparation of Er2(Gly)6(H2O)46.5H2O, a rare earth complex coordinated with amino acid . These complexes have potential applications in areas such as biochemistry and materials science.

Safety and Hazards

Erbium(III) perchlorate hexahydrate is considered hazardous. It is an oxidizing liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It may intensify fire and is advised to be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and stored away from clothing and other combustible materials .

Mecanismo De Acción

Target of Action

Erbium(III) perchlorate hexahydrate, also known as ERBIUM PERCHLORATE 6H2O, is a rare-earth compound .

Mode of Action

It is known to be used in the synthesis of luminescent metal-organic frameworks . It can also act as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .

Biochemical Pathways

It is used as a starting material in the preparation of a rare earth complex coordinated with amino acid . This suggests that it may interact with biochemical pathways involving these complexes.

Result of Action

Its use in the synthesis of luminescent metal-organic frameworks and as a dopant in the preparation of fluorophosphate glasses suggests that it may have significant effects on the optical properties of these materials .

Action Environment

The action, efficacy, and stability of Erbium(III) perchlorate hexahydrate can be influenced by various environmental factors. For instance, it is used in nuclear technology for neutron-absorbing control rods , suggesting that its action can be influenced by the presence of high-energy particles. Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical species.

Propiedades

IUPAC Name |

erbium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Er.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHNTYRRYOCR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601890 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium(III) perchlorate hexahydrate | |

CAS RN |

14692-15-0 | |

| Record name | Erbium perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)